molecular formula C13H20N2O4S2 B1341442 Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate CAS No. 774575-85-8

Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate

Cat. No.: B1341442
CAS No.: 774575-85-8
M. Wt: 332.4 g/mol
InChI Key: CDLDKEHFURBZIW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is an organic compound with the chemical formula C13H20N2O4S2. It is known for its unique structure, which includes a piperazine ring substituted with a thiophen-2-ylsulfonyl group and a tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted piperazine compounds. These products can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of novel organic compounds and intermediates.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.

    Medicine: It has potential therapeutic applications, including the development of new drugs and pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiophen-2-ylsulfonyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold for binding to various biological molecules, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is unique due to the presence of the thiophen-2-ylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for interaction with biological targets, making it a valuable tool in scientific research .

Properties

IUPAC Name

tert-butyl 4-thiophen-2-ylsulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-13(2,3)19-12(16)14-6-8-15(9-7-14)21(17,18)11-5-4-10-20-11/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLDKEHFURBZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589464
Record name tert-Butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774575-85-8
Record name tert-Butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To N-Boc-piperazine (500 mg) in DCM (10 ml) was added triethylamine (450 μl) and 2-thiophenesulfonyl chloride (530 mg). The reaction mixture was stirred at room temperature overnight, then partitioned between dichloromethane and water, washed with brine, organics were dried over MgSO4, filtered and volatiles removed in vacuo to give 4-(2-thiophenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (759 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
450 μL
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 1 L round-bottomed flask was charged with tert-butyl piperazine-1-carboxylate (20.70 g, 111 mmol, Sigma-Aldrich, St. Louis, Mo.), 300 mL of CH2Cl2, and triethylamine (17.81 mL, 128 mmol). After cooling to 0° C., 2-thiophenesulfonyl chloride (21.31 g, 117 mmol, Sigma-Aldrich, St. Louis, Mo.) was added and the reaction was stirred at 0° C. for 30 min. The mixture was diluted with water (200 mL) and the layers were separated, dried (MgSO4) and concentrated to give tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate (37.0 g) as a white solid. To this solid was added 300 mL of EtOAc, and 4 N HCl in dioxane (100 mL). The mixture was heated to 65° C. to give a clear solution. Over the course of 2 h, a white precipitate formed. The white precipitate was collected by filtration and dried under reduced pressure to give 4-(thiophen-2-ylsulfonyl)piperazine hydrochloride (26.0 g).
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
17.81 mL
Type
reactant
Reaction Step One
Quantity
21.31 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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